1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-5-oxo-4H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-11-6-2-4(8(13)14)7(12)10-5(6)3-9-11/h2-3H,1H3,(H,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDPFLIAIIVSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138005-55-5 | |
| Record name | 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid in pyridine in the presence of pyrrolidine at 45–50°C. Alternatively, malonic acid monomethyl ether can be used in the presence of pyrrolidine in acetic acid under reflux conditions . Another method involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with cyanoacetic acid in pyridine in the presence of pyrrolidine at 45–50°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antibacterial agent . Research indicates that derivatives of pyrazolo[4,3-b]pyridine exhibit activity against various bacterial strains. For instance, a study highlighted the synthesis of analogues that demonstrated potent inhibition against BasE, an adenylating enzyme crucial for siderophore biosynthesis in pathogenic bacteria like Acinetobacter baumannii and Klebsiella pneumoniae . The most effective analogue showed a value of 2 nM, indicating strong binding affinity.
Table 1: Antibacterial Activity of Pyrazolo Derivatives
| Compound | Target Enzyme | (nM) | Bacterial Strain |
|---|---|---|---|
| Analogue 67 | BasE | 2 | A. baumannii |
| Analogue X | BasE | 5 | K. pneumoniae |
Anti-inflammatory Properties
Another notable application is in the field of anti-inflammatory research . Various studies have synthesized pyrazolo derivatives that exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For example, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 2: Inhibition of COX Enzymes by Pyrazolo Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 0.04 ± 0.01 | 0.04 ± 0.09 |
| Compound B | 0.05 ± 0.02 | 0.03 ± 0.01 |
Synthetic Chemistry
In synthetic chemistry, the compound serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications that can lead to the development of novel pharmacologically active compounds . The methodology for synthesizing these derivatives often involves multi-step reactions that utilize readily available starting materials.
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of pyrazolo derivatives for their biological activities:
- Antibacterial Studies : A systematic evaluation of multiple pyrazolo derivatives revealed that certain modifications significantly enhanced their antibacterial properties against resistant strains .
- Anti-inflammatory Evaluations : In vivo studies using carrageenan-induced paw edema models confirmed that specific pyrazolo derivatives exhibited comparable efficacy to traditional anti-inflammatory drugs .
- Structural Characterization : Advanced techniques such as X-ray crystallography have been employed to elucidate the structures of synthesized compounds, aiding in understanding their interaction mechanisms with biological targets .
Mechanism of Action
The mechanism of action of 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
4,5-Dihydro-7-hydroxy-1,3-dimethyl-5-oxo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic Acid Methyl Ester
- Structural Differences : Methyl ester at position 6 (vs. carboxylic acid) and a hydroxyl group at position 6.
- Properties: The ester group reduces acidity and increases lipophilicity, which may enhance bioavailability but decrease target affinity.
Ethyl 4-hydroxy-1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-carboxylate
- Structural Differences : Ethyl ester at position 5 and a hydroxyl group at position 4.
- Properties : The ester vs. carboxylic acid at position 6 alters solubility and metabolic stability. The hydroxyl group’s position (4 vs. 7 in 2.2) may influence intramolecular interactions or binding specificity .
5-Aminopyrazolo[4,3-b]pyridine-6-carboxylic Acid
- Structural Differences: Amino group at position 5 instead of a ketone.
- Properties: The amino group is a strong electron donor, increasing basicity and altering electronic distribution.
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-4-carboxylic Acid
- Structural Differences : Methoxyphenyl substituent at position 6 and an additional methyl group at position 3.
- The dual methyl groups may sterically hinder metabolic degradation .
Comparative Analysis Table
Biological Activity
1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound involves several key steps that can include the modification of existing pyrazolo derivatives. Recent studies have demonstrated various synthetic pathways that lead to this compound, often focusing on optimizing yields and purity through techniques like refluxing and using specific reagents such as thionyl chloride for esterification processes .
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory properties of pyrazolo derivatives, including this compound. In vitro assays have shown that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The half-maximal inhibitory concentration (IC50) values against COX enzymes have been reported to be competitive with established anti-inflammatory drugs such as celecoxib and diclofenac .
Table 1: IC50 Values of 1-Methyl-5-Oxo-Pyrazolo Derivatives Against COX Enzymes
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 1-Methyl-5-oxo-pyrazolo derivative | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Diclofenac | 6.74 | 6.12 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies showed that it could induce apoptosis in various cancer cell lines, including HL-60 human promyelocytic leukemia cells, with IC50 values reported at ≤5 μM . The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Case Study: Anticancer Activity
In a study investigating the cytotoxic effects of various pyrazolo compounds, it was found that treatment with 1-methyl-5-oxo-pyrazolo derivative resulted in significant reductions in cell viability compared to untreated controls. The study utilized MTT assays to quantify cell viability post-treatment.
Structure-Activity Relationships (SAR)
The biological efficacy of 1-methyl-5-oxo-pyrazolo derivatives can be significantly influenced by structural modifications. For instance, substituents at various positions on the pyrazolo ring have been shown to enhance or diminish activity against COX enzymes and cancer cell lines. Electron-donating groups generally increase anti-inflammatory activity, whereas electron-withdrawing groups tend to decrease it .
Table 2: Summary of Structural Modifications and Their Impact on Biological Activity
| Substituent Type | Position on Ring | Effect on Activity |
|---|---|---|
| Electron-donating | Position 2 | Increased COX inhibition |
| Electron-withdrawing | Position 4 | Decreased anticancer efficacy |
| Alkyl groups | Position 6 | Enhanced solubility |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of pyrazole-carbaldehyde derivatives with hydrazine hydrate under acidic reflux conditions. For example, Aly et al. demonstrated that hydrazine hydrate in ethanol with acetic acid under reflux yields fused pyrazolo-pyridine systems . Optimization involves adjusting reaction time, temperature, and stoichiometry. Lower yields due to byproducts (e.g., regioisomers) may require purification via column chromatography or recrystallization.
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodological Answer : Key NMR signals include:
- ¹H NMR : A singlet for the methyl group (δ ~2.5–3.0 ppm), a downfield-shifted proton for the dihydro-pyridine moiety (δ ~7.5–8.5 ppm), and broad signals for exchangeable protons (e.g., carboxylic acid, δ ~12–13 ppm).
- ¹³C NMR : Distinct carbonyl signals for the carboxylic acid (δ ~170–175 ppm) and the 5-oxo group (δ ~165–170 ppm).
- Reference the spectral data of structurally analogous compounds, such as 3-Methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, which showed diagnostic peaks at δ 2.56 (s, 3H, CH₃) and δ 13.99 (s, 1H, COOH) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the synthesis of pyrazolo[4,3-b]pyridine derivatives?
- Methodological Answer : Regioselectivity is influenced by substituent electronic effects and reaction conditions. For example, iodine catalysis at room temperature favors amine formation at specific positions, while reflux conditions promote cyclization . Computational modeling (e.g., DFT) can predict reactive sites, and directing groups (e.g., methyl at N1) can bias cyclization pathways. Advanced purification (e.g., preparative HPLC) may separate regioisomers .
Q. How can the carboxylic acid moiety be functionalized for drug discovery applications?
- Methodological Answer : The carboxylic acid can be converted to amides, esters, or acyl hydrazides. For example:
- Amide Formation : React with amines using coupling agents like EDCI/HOBt in DMF (General Procedure F1 in ).
- Esterification : Use methanol/H₂SO₄ or diazomethane for methyl ester derivatives .
- Monitor reactions via TLC or LCMS to confirm conversion and purity.
Q. What analytical techniques resolve spectral overlaps in complex derivatives?
- Methodological Answer : Overlapping signals in ¹H NMR can be resolved using:
- 2D NMR : HSQC and HMBC to correlate protons with carbons and identify connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of ambiguous peaks.
- Variable Temperature NMR : Suppress exchange broadening in dihydro-pyridine protons .
Q. How should contradictory data from different synthetic methods be analyzed?
- Methodological Answer : Compare reaction mechanisms and intermediates. For example, shows that room-temperature reactions with iodine yield amine derivatives, while reflux favors cyclization. Use kinetic studies (e.g., time-resolved NMR) and DFT calculations to identify rate-determining steps and competing pathways .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
